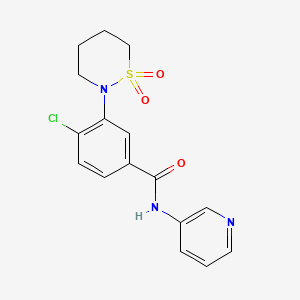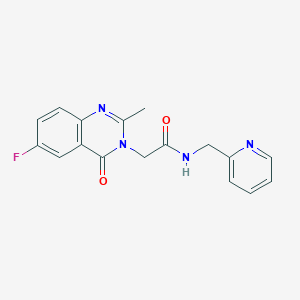![molecular formula C14H10N6O B10985963 N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10985963.png)
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, tetrazole, and pyridine. These scaffolds are known for their extensive applications in medicinal chemistry due to their diverse biological activities. The indole ring is a common motif in many natural products and pharmaceuticals, while the tetrazole and pyridine rings are often found in compounds with antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multicomponent reaction. One common method is the one-pot, three-component reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This method is efficient and yields the desired compound in good to excellent yields.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly against human colon and lung cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, while the tetrazole and pyridine rings can enhance its binding affinity and selectivity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines: Contains a pyrimidine ring and different substituents.
Uniqueness
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its specific combination of indole, tetrazole, and pyridine rings, which confer distinct biological activities and chemical reactivity. This combination is less common compared to other heterocyclic compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C14H10N6O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N6O/c21-14(10-2-4-13-17-18-19-20(13)8-10)16-11-3-1-9-5-6-15-12(9)7-11/h1-8,15H,(H,16,21) |
InChI Key |
ZSZODUIWVJRNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-diphenylpropyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10985884.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10985885.png)
![benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B10985899.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B10985917.png)

![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide](/img/structure/B10985925.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10985927.png)
![N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10985935.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10985938.png)
![Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10985944.png)
![5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10985947.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10985973.png)
